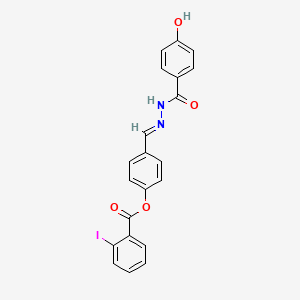
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound that features a combination of hydroxybenzoyl and iodobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-hydroxybenzoyl chloride with carbohydrazide to form 4-hydroxybenzoyl carbohydrazide. This intermediate is then reacted with 2-iodobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the iodobenzoate group could yield various substituted benzoates.
Scientific Research Applications
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the iodobenzoate group can participate in halogen bonding. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding interactions compared to its analogs. This can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
302910-58-3 |
|---|---|
Molecular Formula |
C21H15IN2O4 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H15IN2O4/c22-19-4-2-1-3-18(19)21(27)28-17-11-5-14(6-12-17)13-23-24-20(26)15-7-9-16(25)10-8-15/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
BIXZHTIKEPIQPF-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


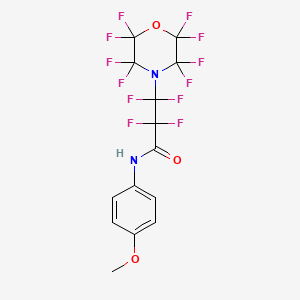
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
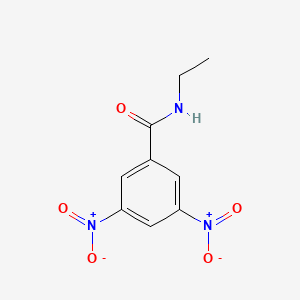
![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)

![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
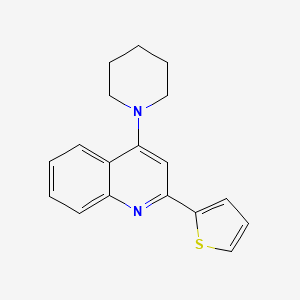
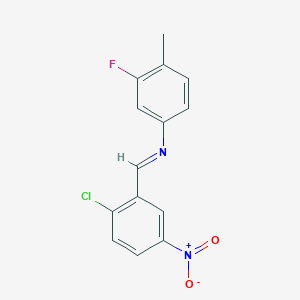
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)
